molecular formula C12H9BrN2OS B608933 Btynb CAS No. 304456-62-0

Btynb

Cat. No.: B608933
CAS No.: 304456-62-0
M. Wt: 309.181
InChI Key: OZEADOPONHLEDS-VIZOYTHASA-N
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Description

BTYNB is a potent and selective inhibitor of the oncofetal mRNA-binding protein IMP1. Its chemical structure is represented as C₁₂H₉BrN₂OS, and its CAS number is 304456-62-0 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for BTYNB are not widely documented in the available literature. it is synthesized through chemical processes that involve bromination, nucleophilic substitution, and other reactions. Further research is needed to uncover detailed synthetic methods.

Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for this compound. Research in this area is limited, and industrial-scale synthesis remains an open question.

Chemical Reactions Analysis

Types of Reactions: BTYNB interacts with IMP1, stabilizing c-Myc, β-TrCP1, and other oncogenic mRNAs. It enhances the degradation of c-Myc mRNA in cancer cells .

Common Reagents and Conditions: Specific reagents and conditions for this compound reactions are not well-documented. its effects on mRNA stability and protein expression suggest involvement in cellular pathways related to cancer progression.

Major Products: The major products resulting from this compound interactions include reduced c-Myc expression and downregulation of IMP1-positive cancer cell proliferation .

Mechanism of Action

BTYNB disrupts enhancer functions by impairing IGF2 mRNA-binding protein 1 (IGF2BP1)-RNA association. This mechanism affects mRNA stability and protein expression .

Comparison with Similar Compounds

While BTYNB’s uniqueness lies in its selectivity against IMP1, other compounds with similar mechanisms of action include:

    IGF2BP1 Inhibitors: These compounds target IGF2BP1, affecting mRNA stability.

    NF-κB Inhibitors: Similar to this compound, these modulate NF-κB signaling pathways.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEADOPONHLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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